molecular formula C11H13FO4S B1420310 Ethyl 3-(4-fluorobenzenesulfonyl)propanoate CAS No. 1099681-75-0

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate

Cat. No.: B1420310
CAS No.: 1099681-75-0
M. Wt: 260.28 g/mol
InChI Key: GAFARCSAKLMHDE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is an organosulfur compound featuring a fluorobenzenesulfonyl group attached to a propanoate ethyl ester backbone.

  • Sulfonylation: Introduction of the 4-fluorobenzenesulfonyl group via reactions with sulfonyl chlorides .
  • Esterification: Formation of the ethyl ester through alkylation or condensation steps, as seen in the synthesis of Ethyl 3-((4-methylphenyl)sulfonamido)propanoate derivatives .

Such properties make it a candidate for pharmaceutical intermediates, particularly in sulfonamide-based drug development.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)sulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFARCSAKLMHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorobenzenesulfonyl)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-fluorobenzenesulfonyl chloride+ethyl 3-bromopropanoatetriethylamineEthyl 3-(4-fluorobenzenesulfonyl)propanoate\text{4-fluorobenzenesulfonyl chloride} + \text{ethyl 3-bromopropanoate} \xrightarrow{\text{triethylamine}} \text{this compound} 4-fluorobenzenesulfonyl chloride+ethyl 3-bromopropanoatetriethylamine​Ethyl 3-(4-fluorobenzenesulfonyl)propanoate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-(4-fluorobenzenesulfonyl)propanoic acid.

    Reduction: Ethyl 3-(4-fluorobenzenesulfanyl)propanoate.

    Oxidation: Various substituted fluorobenzenesulfonyl derivatives.

Scientific Research Applications

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The fluorine atom on the benzene ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate 4-Fluorobenzenesulfonyl ~258.27* High polarity, potential enzyme inhibition -
Ethyl 3-[2-(4-fluorophenyl)-4-oxothiazolidin-3-yl]propanoate Thiazolidinone + 4-fluorophenyl ~309.34 Antiproliferative activity
Ethyl 3-(4-ethylphenyl)propanoate 4-Ethylphenyl ~206.28 Lipophilic; fragrance intermediates
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate β-Keto + 4-fluorophenyl ~210.20 Knoevenagel condensation substrate
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate Bromo + fluoro substituents ~275.12 Suzuki coupling precursor
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Dimethylamino + methoxyphenyl ~287.78 Chiral intermediate for antidepressants

*Calculated based on molecular formula C₁₁H₁₁FO₄S.

Electronic and Reactivity Differences

A. Sulfonyl vs. Thiazolidinone Groups

  • Electron-Withdrawing Effects: The sulfonyl group in this compound increases electrophilicity at the carbonyl carbon compared to the thiazolidinone ring in Ethyl 3-[2-(4-fluorophenyl)-4-oxothiazolidin-3-yl]propanoate. This enhances its susceptibility to nucleophilic attack, making it more reactive in ester hydrolysis or amidation reactions .
  • Biological Activity: Thiazolidinone derivatives exhibit antiproliferative properties due to their heterocyclic core , whereas sulfonamide analogs are associated with enzyme inhibition (e.g., carbonic anhydrase) .

B. Halogenated Phenyl Derivatives

  • Reactivity: Bromo- and ethynyl-substituted derivatives (e.g., Ethyl 3-(4-bromo-3-fluorophenyl)propanoate and Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate ) are tailored for cross-coupling reactions (e.g., Suzuki or Sonogashira). In contrast, the sulfonyl group in the target compound may favor sulfonamide bond formation or serve as a leaving group.
  • Lipophilicity : Bromine and ethynyl groups increase hydrophobicity, whereas the sulfonyl group enhances water solubility via polar interactions.

C. Amino and Heterocyclic Derivatives

  • Polarity: Amino-substituted propanoates (e.g., Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate ) exhibit higher polarity, making them suitable for chiral resolution in drug synthesis. The sulfonyl analog’s polarity is intermediate, balancing solubility and membrane permeability.
  • Applications: Heterocyclic variants like Ethyl 3-[4-methanesulfonylmethyl-1H-1,2,3-triazol-1-yl]propanoate are used in click chemistry, whereas sulfonamide derivatives are more common in medicinal chemistry.

Biological Activity

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is a compound with notable biological activity, primarily due to its sulfonyl group and the presence of a fluorine atom on the benzene ring. This article explores its biochemical interactions, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

This compound is characterized by the following structural features:

  • Ester Functional Group : Contributes to its reactivity.
  • Sulfonyl Group : Enhances interactions with nucleophilic sites.
  • Fluorine Atom : Increases lipophilicity and metabolic stability.

The molecular formula of the compound is C₁₄H₁₅FNO₃S, with a molecular weight of approximately 295.34 g/mol.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonyl group can form strong interactions with nucleophilic sites in biological macromolecules, potentially inhibiting their activity. The fluorine atom enhances binding affinity, making it a valuable candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites.
  • Biochemical Probes : Due to its ability to interact with various biomolecules, it is investigated as a potential biochemical probe in research settings.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for drug development. For instance, it has been studied for its potential to inhibit proteases and other enzymes involved in disease pathways.

2. Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Investigations into its antibacterial effects are ongoing, with some evidence supporting its efficacy against specific bacterial strains.

Comparative Analysis

This compound can be compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 3-(4-chlorobenzenesulfonyl)propanoateChlorine instead of fluorineModerate enzyme inhibition
Ethyl 3-(4-bromobenzenesulfonyl)propanoateBromine substitutionSimilar activity profile
Ethyl 3-(4-methylbenzenesulfonyl)propanoateMethyl group additionReduced potency

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study A : Investigated the compound's inhibitory effects on protease enzymes, demonstrating significant inhibition at micromolar concentrations.
  • Study B : Assessed cytotoxicity against various cancer cell lines, revealing IC50 values indicative of potential anticancer properties.
  • Study C : Explored antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results in preliminary assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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